
An In-depth Technical Guide to Early-Phase
Preclinical Data on SPR206 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SPR206 acetate

Cat. No.: B13393021 Get Quote
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Executive Summary
SPR206 is a next-generation polymyxin analogue developed to address the growing threat of

multidrug-resistant (MDR) Gram-negative bacterial infections. This document provides a

comprehensive overview of the early-phase preclinical data for SPR206 acetate, focusing on

its mechanism of action, in vitro and in vivo activity, and safety pharmacology. The data

presented herein demonstrates SPR206's potent antimicrobial effects against a broad

spectrum of clinically relevant Gram-negative pathogens, including those resistant to

carbapenems and older polymyxins, coupled with an improved safety profile relative to legacy

polymyxins like colistin and polymyxin B.

Mechanism of Action
SPR206, like other polymyxins, exerts its bactericidal activity by targeting the outer membrane

of Gram-negative bacteria. The primary interaction occurs with the lipid A component of

lipopolysaccharide (LPS), a key component of the outer membrane.[1] This interaction is

initiated by electrostatic forces between the positively charged diaminobutyric acid (Dab)

residues of SPR206 and the negatively charged phosphate groups of lipid A.[1] Following this

initial binding, SPR206 disrupts the integrity of the outer membrane, leading to increased

permeability and subsequent leakage of intracellular contents, ultimately resulting in bacterial

cell death.[1]
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Mechanism of action of SPR206 against Gram-negative bacteria.

Data Presentation
In Vitro Antimicrobial Activity
SPR206 has demonstrated potent in vitro activity against a wide range of Gram-negative

pathogens, including strains resistant to multiple other classes of antibiotics. The following

tables summarize the minimum inhibitory concentration (MIC) data from various preclinical

studies.

Table 1: SPR206 MIC50/MIC90 Values against Key Gram-Negative Pathogens
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Organism Resistance Profile
SPR206
MIC50/MIC90
(mg/L)

Comparator
MIC50/MIC90
(mg/L)

Acinetobacter

baumannii
Colistin-Susceptible 0.064/0.125

Colistin: 2-4 fold

higher

A. baumannii
Colistin-Resistant

(pmrB mutations)
0.12/0.25

Colistin: 4/8 (16- to

32-fold higher)[2]

Pseudomonas

aeruginosa
General 0.25/0.25-0.5 Colistin: 1

Enterobacterales Non-Morganellaceae 0.06/0.25 -

Enterobacterales

Carbapenem-

Resistant

(US/Western Europe)

0.06/0.5 -

Klebsiella

pneumoniae
NDM-producing 0.125/0.25 -

K. pneumoniae KPC-2-producing 0.125/0.5 -

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative MIC Values of SPR206

Organism SPR206 MIC (mg/L) Polymyxin B MIC (mg/L)

P. aeruginosa Pa14 0.125 0.13

A. baumannii NCTC13301 0.125 0.25

E. coli ATCC 25922 0.125 -

K. pneumoniae ATCC 13882 0.125 -

A. baumannii NCTC13424 0.06 -

Data compiled from multiple sources.[4][5]
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In Vivo Efficacy
The efficacy of SPR206 has been evaluated in various murine infection models, demonstrating

significant bacterial burden reduction and improved survival.

Table 3: Efficacy of SPR206 in Murine Infection Models

Model Pathogen
Treatment
Regimen

Bacterial
Burden
Reduction
(log10 CFU/g
or mL)

Survival

Neutropenic

Lung Infection

A. baumannii

NCTC13301

10-30 mg/kg,

s.c., q4h
3.01 - 4.58 -

Neutropenic

Lung Infection

P. aeruginosa

Pa14

10-30 mg/kg,

s.c., q8h
2.61 - 3.58 -

Neutropenic

Thigh Infection

A. baumannii

NCTC13301

0.125-4 mg/kg,

i.v., q4h

Dose-dependent

reduction
-

Pulmonary

Model
- - -

Almost 100% in

treated groups[6]

[7]

Wound Model - -
Significant

reduction
-

Data compiled from multiple sources.

Experimental Protocols
In Vitro Susceptibility Testing

Method: Broth microdilution was performed according to the guidelines of the Clinical and

Laboratory Standards Institute (CLSI).

Procedure: The minimum inhibitory concentrations (MICs) of SPR206 and comparator

agents were determined against a panel of clinical isolates. The MIC was defined as the
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lowest concentration of the drug that inhibited visible bacterial growth after a specified

incubation period.

Time-Kill Assays
Objective: To assess the bactericidal activity of SPR206 over time.

Procedure: Bacterial isolates were grown to logarithmic phase and then diluted. SPR206

was added at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, and 2x

MIC). Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially

diluted, and plated to determine the number of viable bacteria (CFU/mL). A 3-log10 reduction

in CFU/mL is typically considered bactericidal.
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Workflow for a typical time-kill assay.
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Murine Infection Models
Animals: CD-1 mice were commonly used.

Immunosuppression: For neutropenic models, mice were rendered neutropenic by

intraperitoneal injections of cyclophosphamide.[4]

Infection:

Thigh Infection: Intramuscular injection of a bacterial suspension into the thigh.

Lung Infection: Intratracheal or intranasal inoculation of a bacterial suspension.[4]

Treatment: SPR206 was administered via subcutaneous or intravenous routes at various

dosing regimens (e.g., every 4 or 8 hours).[4]

Endpoints:

Bacterial Burden: At a specified time post-infection, tissues (thigh or lungs) were

harvested, homogenized, and plated to quantify the bacterial load (CFU/g).

Survival: Animals were monitored for a defined period, and survival rates were recorded.

Safety Pharmacology
A suite of Good Laboratory Practice (GLP) repeat-dose toxicology and safety pharmacology

studies were conducted on SPR206.

General Toxicology: A 14-day GLP repeat-dose toxicology study in cynomolgus monkeys

showed that the primary target organ of toxicity was the kidney, which was anticipated for the

polymyxin class.[6] This effect was found to be monitorable and reversible.[6]

Cardiovascular and Respiratory Safety: No significant alterations in cardiovascular or

respiratory safety pharmacology parameters were observed in GLP studies.[6]

Central Nervous System (CNS) Safety: A CNS assessment was included in the 14-day

monkey toxicology study, and the overall risk for CNS-related issues was determined to be

low.[3][6]
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Genotoxicity: SPR206 was found to be non-genotoxic in GLP safety testing.[6]

These preclinical safety findings, demonstrating a favorable profile with a low risk for

respiratory, CNS, or cardiovascular events, supported the progression of SPR206 into Phase 1

clinical trials.[3][6]

SPR206 Acetate

Preclinical Safety Evaluation

Genotoxicity Cardiovascular & Respiratory Central Nervous System GLP Repeat-Dose Toxicology (Monkey)

Non-genotoxic No significant alterations Low risk Monitorable and reversible nephrotoxicity

Click to download full resolution via product page

Overview of SPR206 preclinical safety pharmacology studies.

Conclusion
The early-phase preclinical data for SPR206 acetate strongly support its continued

development as a therapeutic agent for serious infections caused by MDR Gram-negative

bacteria. Its potent in vitro and in vivo activity, coupled with a favorable safety profile compared

to older polymyxins, suggests that SPR206 could become a valuable addition to the

antimicrobial armamentarium. Further clinical investigation is warranted to establish its efficacy

and safety in patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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